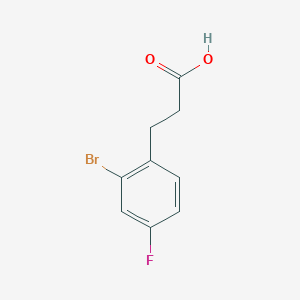

3-(2-Bromo-4-fluorophenyl)propanoic acid

Vue d'ensemble

Description

3-(2-Bromo-4-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 3-(2-Bromo-4-fluorophenyl)propanoic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it would be possible to map out the biochemical pathways involved.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be dependent on the compound’s targets and mode of action.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .

Activité Biologique

3-(2-Bromo-4-fluorophenyl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a brominated and fluorinated phenyl group. This substitution pattern is significant as it can influence the compound's reactivity and biological interactions.

1. Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on halogenated derivatives have shown moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM for various strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

2. Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects, particularly through modulation of immune responses. Inhibitors of Bruton’s tyrosine kinase (Btk), which include derivatives of this compound, have shown promise in treating autoimmune diseases by reducing B-cell activation and subsequent inflammatory responses .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

- Btk Inhibition : The compound may inhibit Btk activity, which is crucial in B-cell receptor signaling pathways. This inhibition can potentially lead to decreased autoantibody production in autoimmune conditions .

- Cellular Uptake : Studies suggest that the structural modifications enhance the ability of the compound to cross the blood-brain barrier, indicating potential neuroactive properties .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the antibacterial efficacy of halogenated compounds similar to this compound against various bacterial strains, establishing a correlation between halogen substitution and increased antimicrobial potency .

Case Study 2: Anti-inflammatory Applications

In preclinical models, compounds inhibiting Btk have been shown to reduce symptoms in conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis. The application of such inhibitors could be beneficial for patients suffering from chronic inflammatory diseases .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C9H8BrFO2

- Molecular Weight : 247.06 g/mol

- CAS Number : 174603-55-5

The compound features a propanoic acid moiety attached to a phenyl ring substituted with bromine and fluorine atoms. This unique structure imparts specific reactivity and biological properties that are crucial for its applications.

Medicinal Chemistry

3-(2-Bromo-4-fluorophenyl)propanoic acid has been investigated for its potential therapeutic applications:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways, suggesting its use in developing anti-inflammatory drugs .

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further pharmaceutical development .

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis:

- Intermediate in Synthesis : It is utilized as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activity .

- Substitution Reactions : The presence of bromine and fluorine allows for nucleophilic substitution reactions, enabling the introduction of various functional groups into the molecular structure .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Fluorinated Materials : Its fluorinated nature contributes to the development of specialty chemicals and materials with enhanced properties, such as increased thermal stability and chemical resistance .

Case Study 1: Anti-inflammatory Drug Development

A study explored the efficacy of this compound derivatives in inhibiting cyclooxygenase (COX) enzymes. The results indicated that modifications to the propanoic acid moiety significantly enhanced anti-inflammatory activity, paving the way for novel non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 2: Synthesis of Anticancer Agents

In another research project, researchers synthesized a series of compounds derived from this compound. These derivatives were tested against various cancer cell lines, revealing promising cytotoxic activity that warrants further investigation into their mechanisms of action.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom undergoes nucleophilic substitution (SN2) or elimination (E2) reactions under controlled conditions.

Key Findings:

- Bromine substitution is regioselective due to steric hindrance from the ortho-fluorine .

- Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives, expanding applications in medicinal chemistry .

Oxidation and Reduction

The carboxylic acid group and phenyl ring participate in redox reactions.

Mechanistic Insight:

Coupling Reactions

The bromine atom enables cross-coupling reactions for C–C bond formation.

Example Reaction:

this compound + Phenylboronic acid → 3-(2-Phenyl-4-fluorophenyl)propanoic acid .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ | Ethyl 3-(2-Bromo-4-fluorophenyl)propanoate | 91% | |

| Amide Formation | SOCl₂, NH₃ | 3-(2-Bromo-4-fluorophenyl)propanamide | 85% |

Industrial Relevance:

Cyclization and Ring Formation

Intramolecular reactions form heterocycles.

Key Data:

Comparative Reactivity with Analogs

The ortho-bromo/para-fluoro substitution pattern enhances reactivity compared to analogs.

Propriétés

IUPAC Name |

3-(2-bromo-4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFQIJJCQTZKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448492 | |

| Record name | 3-(2-Bromo-4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174603-55-5 | |

| Record name | 3-(2-Bromo-4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.